molecular formula C19H19N3O3S2 B2937829 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 922461-92-5

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2937829
CAS No.: 922461-92-5
M. Wt: 401.5
InChI Key: RLORTQUXRGYCAW-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 922461-92-5) is a small molecule research chemical with a molecular formula of C19H19N3O3S2 and a molecular weight of 401.50 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery due to its hybrid structure, which incorporates both a benzamide and a sulfonamide pharmacophore. These groups are well-documented in scientific literature for their broad bioactivity and are frequently investigated for their enzyme inhibitory properties . Specifically, compounds featuring these motifs have demonstrated potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and various human carbonic anhydrase (hCA) isoforms, including hCA I and II, often at nanomolar concentrations . The sulfonamide group is known to act as a zinc-binding group (ZBG), enabling effective interaction with the active site of metalloenzymes like carbonic anhydrase . Research into similar structural frameworks indicates potential value in neuroscience for targeting neurodegenerative pathways and in oncology for inhibiting tumor-associated carbonic anhydrase isoforms . The compound is offered with a purity of 90% or greater and is available for research purposes in various quantities . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-14(2)26-19(20-13)21-18(23)15-9-11-17(12-10-15)27(24,25)22(3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORTQUXRGYCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of 320.38 g/mol. The structural representation is pivotal for understanding its interactions at the molecular level.

Biological Activity Overview

This compound has been studied for its anticancer properties and its ability to inhibit specific biological pathways. The following sections detail its biological activities based on various studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Research on similar thiazole derivatives has shown that compounds with analogous structures can inhibit the proliferation of cancer cells. The mechanism often involves targeting tyrosine kinase receptors, which are crucial in cancer cell signaling pathways .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of benzamide compounds can induce apoptosis in various cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values ranging from 0.20 to 2.58 μM against different human cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

  • Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing benzamides in clinical settings:

  • Study on RET Kinase Inhibitors : A study involving 4-chloro-benzamide derivatives demonstrated that specific modifications led to enhanced potency against RET kinase, suggesting that structural variations can significantly impact biological activity .
  • Clinical Observations : In clinical trials involving related benzamide compounds, patients exhibited prolonged survival rates when treated with doses exceeding certain thresholds (e.g., > 4.3 GBq), indicating potential therapeutic benefits .

Data Tables

Property Value
Molecular FormulaC15H16N4O2SC_{15}H_{16}N_{4}O_{2}S
Molecular Weight320.38 g/mol
IC50 (Cancer Cell Lines)0.20 - 2.58 μM
MechanismTyrosine Kinase Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Spectral Comparison
Compound Name/ID Core Structure Key Substituents IR νC=O/νC=S (cm⁻¹) Bioactivity Notes
Target Compound Benzamide-thiazole-sulfamoyl 4,5-dimethylthiazole, methyl(phenyl)sulfamoyl ~1663–1682 (C=O) Inferred: Potential kinase inhibition
LMM5 () Benzamide-oxadiazole-sulfamoyl Benzyl(methyl)sulfamoyl, 4-methoxyphenyl N/A Antifungal activity (vs. Candida spp.)
1,2,4-Triazole-thiones [7–9] () Triazole-thione-sulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br) 1247–1255 (C=S) Inferred: Antimicrobial potential
4-Chloro-...-oxadiazole () Oxadiazole-thione-benzamide Chlorophenyl, thioxo-oxadiazole N/A Antifungal/antibacterial activity
Key Observations :
  • Sulfamoyl vs. Sulfonyl : The methyl(phenyl)sulfamoyl group introduces steric bulk and electronic effects distinct from simpler sulfonyl groups (e.g., 4-X-phenylsulfonyl in ), which could modulate target binding .
  • Halogen Substitution: Chloro/bromo substituents in analogs increase molecular polarity, contrasting with the target compound’s non-halogenated design .

Physicochemical and Spectral Properties

  • Solubility : The methyl(phenyl)sulfamoyl group may reduce aqueous solubility compared to LMM5’s 4-methoxyphenyl substituent, which offers moderate hydrophilicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzamide derivative, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 97% yield for analogous sulfonamides) significantly improves efficiency compared to conventional reflux methods (91% yield). Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., K₂CO₃) are critical for optimizing reaction kinetics. Monitoring via TLC ensures reaction completion .

Basic: Which analytical techniques are essential for validating structural integrity and purity?

Key methods include:

  • TLC for reaction progress (mobile phase: acetate/hexane mixtures) .
  • NMR (¹H/¹³C) to confirm functional groups (e.g., sulfamoyl, thiazole).
  • HPLC (>95% purity threshold) and mass spectrometry for molecular weight verification.
  • Melting point analysis (e.g., 278–280°C for related benzamides) to assess crystallinity .

Advanced: How can combination therapies with BCL-2 inhibitors be rationally designed, and what assays validate synergy?

Co-administration with BCL-2 inhibitors (e.g., ABT-199) requires dose-matrix testing (e.g., Chou-Talalay method) to calculate combination indices (CI). Apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential analysis (JC-1 dye) quantify synergistic effects. Preclinical models (e.g., xenografts) assess tumor regression .

Advanced: What computational approaches predict target binding and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., FAD-dependent oxidoreductases).
  • DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties.
  • ADMET prediction tools (SwissADME) evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .

Basic: What in vitro assays are suitable for preliminary anticancer activity screening?

  • MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7, HeLa).
  • Clonogenic assays to assess long-term proliferation inhibition.
  • Caspase-3/7 activation assays to confirm apoptosis induction .

Advanced: How do structural modifications (e.g., methyl/benzamide groups) enhance target specificity?

Adding methyl groups to the thiazole ring improves hydrophobic interactions with kinase ATP-binding pockets. Benzamide substitutions (e.g., para-position) increase hydrogen bonding with residues like Asp381 in BCR-ABL1. SAR studies guided by crystallographic data (e.g., PDB: 4WA9) refine selectivity .

Advanced: How can crystallographic fragment screening elucidate mechanisms of enzyme inhibition?

Soaking crystals of target enzymes (e.g., Chaetomium thermophilum FAD-oxidoreductase) with the compound reveals binding modes. Resolution ≤1.8 Å and B-factor analysis confirm ligand occupancy. Fragment libraries identify competitive inhibitors via occupancy maps .

Basic: What solvent systems and catalysts improve synthesis efficiency?

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfamoyl coupling.
  • Microwave irradiation reduces reaction time (4–5 hours → 30 minutes).
  • Inorganic bases (K₂CO₃) deprotonate intermediates in SNAr reactions .

Advanced: How should researchers address contradictory literature data on synthetic yields or bioactivity?

  • Replicate conditions (solvent purity, inert atmosphere) to minimize variability.
  • Dose-response normalization (e.g., µM vs. nM ranges) in bioassays.
  • Meta-analysis of IC₅₀ values across cell lines (e.g., NCI-60 panel) identifies context-dependent effects .

Advanced: What strategies optimize pharmacokinetics for in vivo studies?

  • Prodrug derivatization (e.g., esterification of carboxyl groups) enhances oral bioavailability.
  • Plasma stability assays (LC-MS/MS) identify metabolic hotspots (e.g., sulfamoyl cleavage).
  • PEGylation improves half-life by reducing renal clearance .

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